5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate
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Overview
Description
5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a decyl chain, a methoxyacetyl group, and a trimethoxybenzoate moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of the decyl chain and the methoxyacetyl group. The final step involves the esterification with 2,3,4-trimethoxybenzoic acid. Common reagents used in these reactions include alkyl halides, acyl chlorides, and methoxy compounds, under conditions such as reflux and catalytic amounts of acids or bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters, ethers, or amides .
Scientific Research Applications
5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological processes, contributing to its effects in various applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate
- 5-Decyl-2-(methoxyacetyl)phenyl 2,3,5-trimethoxybenzoate
Uniqueness
Compared to similar compounds, 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate is unique due to the specific positioning of the methoxy groups on the benzoate moiety. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and properties .
Properties
CAS No. |
649551-96-2 |
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Molecular Formula |
C29H40O7 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[5-decyl-2-(2-methoxyacetyl)phenyl] 2,3,4-trimethoxybenzoate |
InChI |
InChI=1S/C29H40O7/c1-6-7-8-9-10-11-12-13-14-21-15-16-22(24(30)20-32-2)26(19-21)36-29(31)23-17-18-25(33-3)28(35-5)27(23)34-4/h15-19H,6-14,20H2,1-5H3 |
InChI Key |
GQRKGPXFBDXYKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)C(=O)COC)OC(=O)C2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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